

The Discovery and History of PAC-1: A Procaspase-3 Activating Compound

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Compound of Interest

Compound Name: Caspase-3 activator 3

Cat. No.: B15139020

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer. A key executioner in the apoptotic cascade is Caspase-3, a cysteine-aspartic protease that, upon activation, orchestrates the dismantling of the cell. Consequently, the activation of its inactive zymogen, procaspase-3, has emerged as a promising therapeutic strategy for cancer treatment. This technical guide delves into the discovery and history of Procaspase Activating Compound 1 (PAC-1), a pioneering small molecule identified as a direct activator of procaspase-3, initially referred to conceptually as "**Caspase-3 activator 3**".

Discovery and Initial Characterization

PAC-1 was identified through a high-throughput screening of approximately 20,500 small-molecule compounds for their ability to activate procaspase-3 in vitro.[1] This seminal work pinpointed PAC-1 as the first small molecule capable of directly inducing the autoactivation of a proenzyme protease.[2] Subsequent studies revealed that PAC-1's efficacy in inducing apoptosis in cancer cell lines is often proportional to the intracellular concentration of procaspase-3, highlighting its potential for targeted cancer therapy.[3]

Mechanism of Action: Relief of Zinc-Mediated Inhibition

The primary mechanism by which PAC-1 activates procaspase-3 is through the chelation of inhibitory zinc ions.[4][5] Procaspase-3 is known to be inhibited by zinc, and PAC-1 effectively sequesters these inhibitory ions, allowing the zymogen to undergo auto-activation to the catalytically active caspase-3.[3][4] This mechanism has been substantiated by structure-activity relationship (SAR) studies demonstrating that the ortho-hydroxy N-acyl hydrazone moiety of PAC-1 is crucial for its zinc-chelating and procaspase-3-activating properties.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of PAC-1.

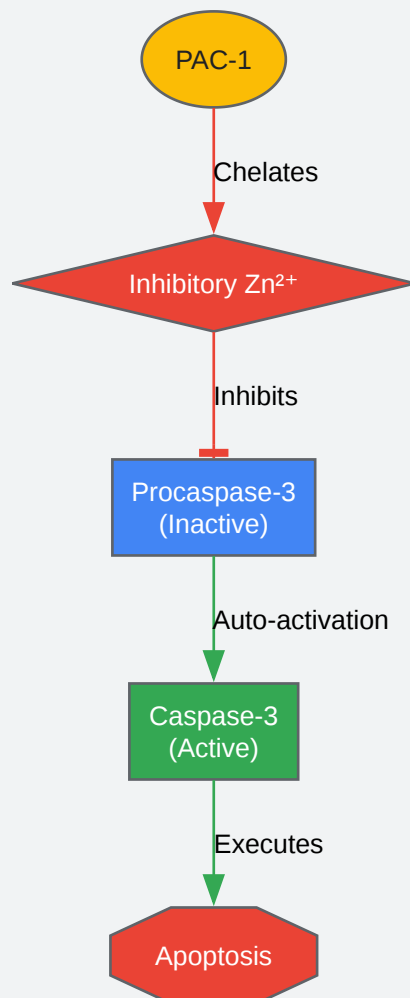
Parameter	Value	Assay Conditions	Reference
EC50 (Procaspase-3 Activation)	0.22 μM	In vitro procaspase-3 activation assay	[3]
EC50 (Apoptosis Induction)	2.08 μM	Apoptosis induction in cancer cells	[7]
Kd (PAC-1 and Zinc)	~ 42 nM	In vitro binding assay	[4][5]

Cell Line	IC50 (Apoptosis Induction)	Reference
NCI-H226	0.35 μM	[3]
UACC-62	~ 3.5 μM	[3]
Primary Cancerous Cells	3 nM - 1.41 μM	[3]
Adjacent Noncancerous Cells	5.02 μM - 9.98 μM	[3]

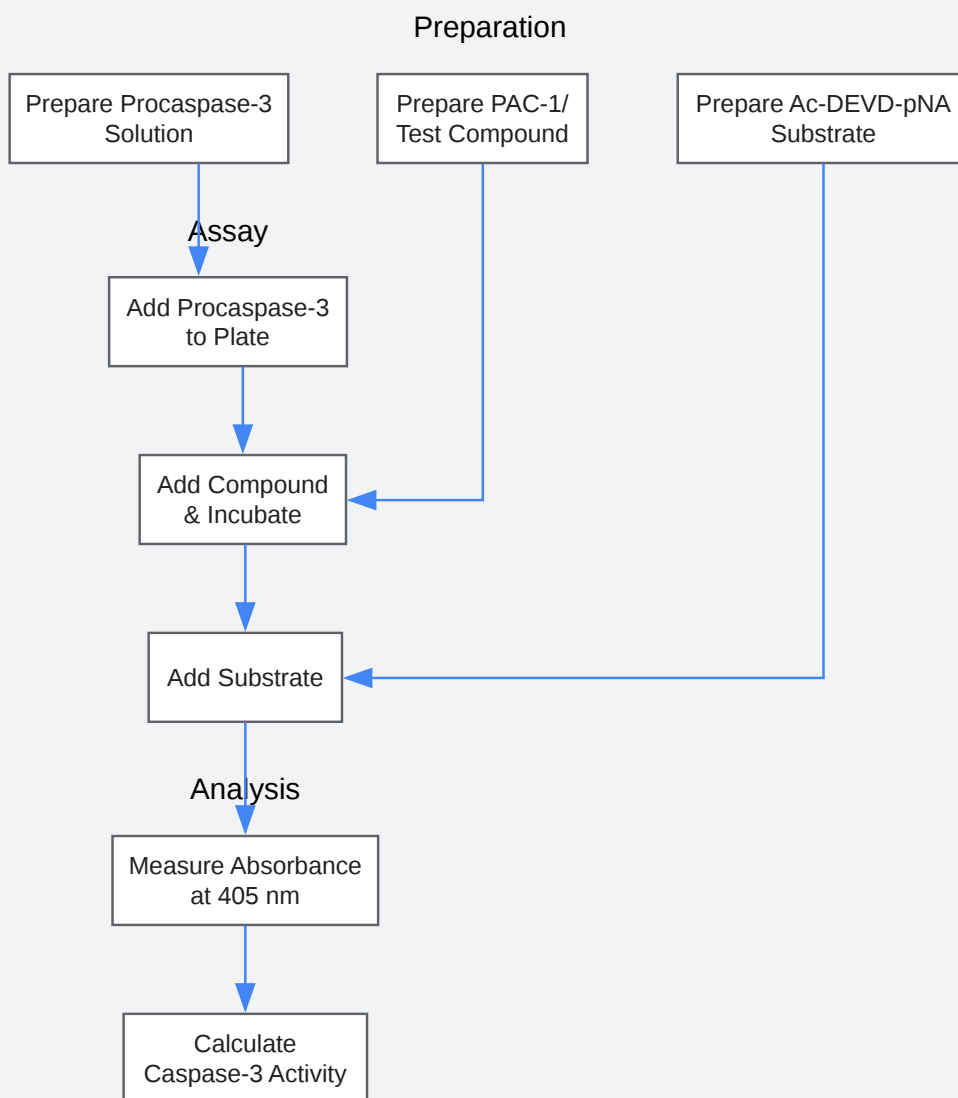
Signaling Pathway

The following diagram illustrates the proposed signaling pathway for PAC-1-induced apoptosis.

PAC-1 Signaling Pathway for Apoptosis Induction



In Vitro Procaspase-3 Activation Assay Workflow



Annexin V/PI Apoptosis Assay Workflow

Cell Preparation

Cell Culture & Treatment
with PAC-1

Harvest & Wash Cells

Resuspend in
Binding Buffer

Staining

Add Annexin V-FITC
& Propidium Iodide

Incubate in Dark

Analysis

Add Binding Buffer

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